

molecular formula and weight of 5-(2-Chloroethyl)-2'-deoxyuridine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5-(2-Chloroethyl)-2'-deoxyuridine

Cat. No.: B1202116 Get Quote

In-Depth Technical Guide: 5-(2-Chloroethyl)-2'-deoxyuridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-(2-Chloroethyl)-2'-deoxyuridine** (CEDU), a pyrimidine nucleoside analog. The document covers its chemical properties, mechanism of action as both an antiviral and a mutagenic agent, and detailed experimental protocols for its evaluation.

Core Compound Data

Quantitative and identifying information for **5-(2-Chloroethyl)-2'-deoxyuridine** is summarized in the table below for quick reference.



Property	Value	Citation(s)
Molecular Formula	C11H15CIN2O5	[1]
Average Molecular Weight	290.70 g/mol	[1]
Monoisotopic Mass	290.06695 Da	[1]
CAS Registry Number	90301-59-0	
Known Biological Roles	Antiviral (anti-Herpes Simplex Virus 1), Mutagen	[2]

Synthesis Overview

A detailed, step-by-step synthesis protocol for **5-(2-Chloroethyl)-2'-deoxyuridine** is not readily available in the reviewed scientific literature. However, based on established methods for the C5-alkylation of pyrimidine nucleosides, a plausible synthetic route would involve the introduction of a 2-chloroethyl group at the C5 position of 2'-deoxyuridine. This is often achieved through reactions involving organometallic intermediates or radical additions to a 5-halodeoxyuridine precursor. The synthesis of related 5-substituted uracil derivatives has been described, which typically involves the modification of a pre-existing uracil or 2'-deoxyuridine scaffold.[3][4]

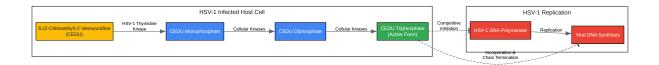
Mechanism of Action

5-(2-Chloroethyl)-2'-deoxyuridine exhibits a dual mechanism of action, functioning as a selective antiviral agent and as a potent gene mutagen.

Antiviral Activity against Herpes Simplex Virus 1 (HSV-1)

The antiviral selectivity of CEDU stems from its preferential activation in HSV-1-infected cells. The process is initiated by the virus-encoded thymidine kinase, which phosphorylates CEDU to its monophosphate form. Cellular kinases then further phosphorylate it to the active triphosphate metabolite, CEDU-TP. CEDU-TP acts as a competitive inhibitor of the HSV-1 DNA polymerase. Furthermore, it can be incorporated into the growing viral DNA chain, contributing to the disruption of viral replication. This targeted activation ensures that the compound is significantly more toxic to the virus than to uninfected host cells.





Click to download full resolution via product page

Antiviral mechanism of 5-(2-Chloroethyl)-2'-deoxyuridine.

Mutagenic Activity

The mutagenicity of CEDU is a consequence of its structural similarity to thymidine. After cellular uptake, it is phosphorylated and incorporated into the host cell's DNA in place of thymidine during replication. The incorporated CEDU can then lead to mispairing with guanine during subsequent rounds of DNA replication. This mismatch results in A:T to G:C transition mutations.[2] Studies have shown that this compound is a potent inducer of gene mutations in vivo but exhibits little to no clastogenic (chromosome-breaking) activity.[2]

Experimental Protocols Anti-HSV-1 Plaque Reduction Assay

This protocol describes a method to determine the in vitro antiviral activity of **5-(2-Chloroethyl)-2'-deoxyuridine** against Herpes Simplex Virus 1.

- 1. Cell Culture and Virus Preparation:
- Culture Vero cells (or another susceptible cell line) in Dulbecco's Modified Eagle's Medium
 (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
- Prepare a stock of HSV-1 (e.g., KOS or a clinical strain) and determine its titer by plaque assay on Vero cells.
- 2. Plaque Reduction Assay Procedure:



- Seed Vero cells in 24-well plates at a density that will form a confluent monolayer within 24 hours (e.g., 2 x 10⁵ cells/well).
- On the following day, remove the growth medium and infect the cell monolayers with HSV-1 at a multiplicity of infection (MOI) that yields approximately 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.
- Prepare serial dilutions of **5-(2-Chloroethyl)-2'-deoxyuridine** in DMEM with 2% FBS.
- After the adsorption period, remove the viral inoculum and overlay the cells with the medium containing the different concentrations of the compound. Include a "no-drug" virus control and a "no-virus" cell control.
- Incubate the plates at 37°C in a 5% CO₂ atmosphere for 48-72 hours, until clear plaques are visible in the virus control wells.
- Fix the cells with a solution of 10% formalin for at least 30 minutes.
- Stain the cells with a 0.5% crystal violet solution to visualize the plaques.
- Count the number of plaques in each well.
- 3. Data Analysis:
- Calculate the percentage of plaque inhibition for each drug concentration relative to the virus control.
- Determine the 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces the number of plaques by 50%. This is typically calculated using regression analysis.

In Vivo Mutagenicity Assay (Muta™Mouse)

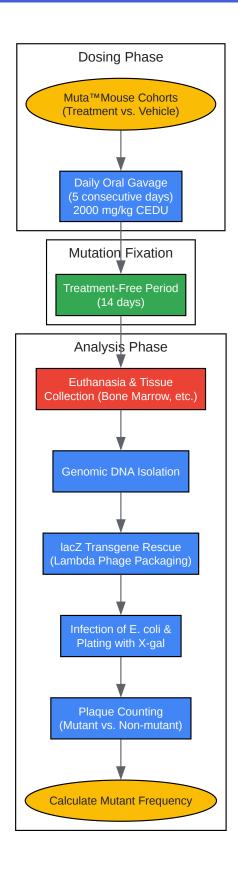
This protocol is based on studies evaluating the gene mutation potential of **5-(2-Chloroethyl)-2'-deoxyuridine** in a transgenic rodent model.[2]

1. Animal Dosing and Tissue Collection:



- Use lacZ transgenic Muta™Mouse animals.
- Prepare a formulation of 5-(2-Chloroethyl)-2'-deoxyuridine in a suitable vehicle (e.g., water or 0.5% carboxymethylcellulose).
- Administer the compound to the mice daily for five consecutive days via oral gavage at a
 dose of up to 2000 mg/kg/day.[2] Include a vehicle control group.
- After a treatment-free period to allow for mutation fixation (e.g., 14 days), euthanize the animals.
- Harvest tissues of interest, such as bone marrow, spleen, and lung, and immediately freeze them in liquid nitrogen for later DNA extraction.[2]
- 2. Mutant Frequency Analysis:
- Isolate high molecular weight genomic DNA from the collected tissues.
- Rescue the lacZ transgene into a lambda phage packaging extract.
- Infect E. coli with the resulting phage and plate on a medium containing a chromogenic substrate for β-galactosidase (e.g., X-gal).
- Mutant plaques (with a non-functional lacZ gene) will appear colorless, while non-mutant plaques will be blue.
- Calculate the mutant frequency by dividing the number of mutant plaques by the total number of plaques.
- 3. Data Analysis:
- Compare the mutant frequencies in the treated groups to the vehicle control group using appropriate statistical methods to determine if there is a significant increase in mutations.





Click to download full resolution via product page

Workflow for in vivo mutagenicity testing of CEDU.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 5-(2-Chloroethyl)-2'-deoxyuridine (CHEBI:195580) [ebi.ac.uk]
- 2. Induction of gene mutations by 5-(2-chloroethyl)-2'-deoxyuridine (CEDU), an antiviral pyrimidine nucleoside analogue PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 5-substituted uracil derivatives PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of some 5-halogenovinyl derivatives of uracil and their conversion into 2'deoxyribonucleosides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [molecular formula and weight of 5-(2-Chloroethyl)-2'-deoxyuridine]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1202116#molecular-formula-and-weight-of-5-2-chloroethyl-2-deoxyuridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com